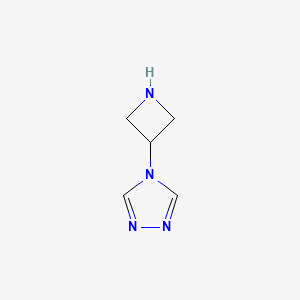

4-(Azetidin-3-yl)-4H-1,2,4-triazole

Vue d'ensemble

Description

The compound “4-(Azetidin-3-yl)-4H-1,2,4-triazole” would contain an azetidine ring and a 1,2,4-triazole ring. Azetidine is a three-membered nitrogen-containing ring, and 1,2,4-triazole is a five-membered ring containing three nitrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring and the 1,2,4-triazole ring in separate steps, followed by a coupling reaction. The exact methods would depend on the specific substituents on the rings .Molecular Structure Analysis

The molecular structure would be determined by the arrangement of the atoms in the molecule and the bonds between them. The azetidine ring would likely impart some degree of strain to the molecule, which could influence its reactivity .Chemical Reactions Analysis

The reactivity of “this compound” would be influenced by the presence of the azetidine and 1,2,4-triazole rings. The azetidine ring is known to participate in various reactions, including ring-opening reactions . The 1,2,4-triazole ring can act as a versatile scaffold in medicinal chemistry, participating in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific substituents on the rings. In general, compounds containing azetidine and 1,2,4-triazole rings are expected to be solid at room temperature .Applications De Recherche Scientifique

Optimization for Therapeutic Applications

The optimization of tricyclic indazoles as selective estrogen receptor degraders (SERDs) and antagonists for the treatment of ER+ breast cancer has led to the development of compounds like AZD9833. This optimization process involved a systematic investigation to identify compounds with potent in vivo activity and favorable pharmacokinetic properties for oral administration, highlighting the significance of 4-(Azetidin-3-yl)-4H-1,2,4-triazole derivatives in cancer therapy (Scott et al., 2020).

Broad Spectrum of Biological Activities

Triazole compounds, characterized by three nitrogen atoms in the azole ring, exhibit a wide range of biological activities. They have been developed as clinical drugs or candidates for treating various diseases due to their ability to bind with enzymes and receptors in the biological system. This versatility underscores the development potential of this compound derivatives across different therapeutic areas (Zhou & Wang, 2012).

Anti-Tubercular Agents

The design and synthesis of novel azetidinone derivatives containing 1,2,4-triazole have shown significant anti-tubercular activity. These compounds, developed through molecular docking and in silico designing, provide a new avenue for combating tuberculosis, demonstrating the potential of this compound derivatives in infectious disease treatment (Thomas, George, & Harindran, 2014).

Patent Trends and Therapeutic Advances

Patent reviews of 4H-1,2,4-triazole derivatives between 2008 and 2011 have highlighted the continuous interest in developing new drugs with diverse biological activities. The emphasis on synthesizing novel triazoles with improved therapeutic profiles reflects ongoing research efforts to find more effective and less toxic medicinal drugs, including those based on this compound (Ferreira et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

4-(azetidin-3-yl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-5(2-6-1)9-3-7-8-4-9/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZJWIDNFQMBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1528378.png)

![3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B1528379.png)

![(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1528387.png)

![Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-](/img/structure/B1528399.png)